Ethyl 4-hydrazinyl-2-methylbenzoate

Lipophilicity ADME Prediction Drug-likeness

Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 1208351-24-9) is a para-hydrazinyl building block with an ortho-methyl group that enhances lipophilicity (ΔcLogP ≈ +0.5) for hydrazone-based drug discovery. • Dual reactivity: nucleophilic condensation & diazonium precursor • Structurally related hydrazones show EGFR IC₅₀ 0.15 μM (HeLa) • ≥95% purity with batch-specific NMR, HPLC, GC documentation Ideal for kinase inhibitor SAR, heterocycle synthesis, and bioorthogonal conjugation.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13224414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydrazinyl-2-methylbenzoate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)NN)C
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3
InChIKeyWFVRWNUXMZDIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydrazinyl-2-methylbenzoate: Hydrazine Synthon


Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a specialized aromatic hydrazine building block featuring a para-hydrazinyl substituent and an ortho-methyl group on an ethyl benzoate scaffold [1]. The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . The hydrazine (-NH-NH₂) functional group confers dual reactivity as both a nucleophile for condensation reactions (forming hydrazones, hydrazides, and heterocycles) and a precursor for diazonium chemistry, positioning this compound as a versatile intermediate for medicinal chemistry and agrochemical discovery programs [1].

Scaffold Ortho-methyl + para-hydrazinyl ethyl benzoate
Reactivity Hydrazone formation and diazonium chemistry
QC Batch-specific documentation (NMR, HPLC, GC)

Why Ethyl 4-hydrazinyl-2-methylbenzoate Is Irreplaceable


The simultaneous presence of an ortho-methyl group and a para-hydrazinyl moiety on the same aromatic ring creates a unique electronic and steric environment that directly modulates both reaction kinetics and downstream biological activity. Removal of the ortho-methyl group (as in ethyl 4-hydrazinylbenzoate) alters the electron density at the hydrazine nitrogen, reducing nucleophilicity in condensation reactions . Relocation of the hydrazinyl group to the meta position (e.g., ethyl 3-hydrazinylbenzoate) changes the conjugation pathway and hydrogen-bonding geometry of derived hydrazones, which is critical for target engagement in biological systems . Ester interchange (methyl vs. ethyl) affects compound solubility, crystallinity, and the leaving group character in further synthetic transformations, thereby impacting downstream synthetic yield and product purity .

Des-methyl analog

Removal of ortho-methyl may reduce hydrazine nucleophilicity and alter electronic environment.

Meta-hydrazinyl isomer

Relocation to meta position changes conjugation and hydrogen-bond geometry of derived hydrazones.

Methyl ester variant

Ester interchange affects solubility, crystallinity, and leaving group character, impacting downstream yield.

Ethyl 4-hydrazinyl-2-methylbenzoate: Comparative Evidence


Ortho-Methyl Enhances Lipophilicity and ADME

Computational analysis reveals that the ortho-methyl group in ethyl 4-hydrazinyl-2-methylbenzoate increases the calculated partition coefficient (cLogP) by approximately 0.5 log units compared to the non-methylated ethyl 4-hydrazinylbenzoate, enhancing predicted membrane permeability . This structural modification is expected to improve oral bioavailability predictions in early-stage drug discovery. Experimental validation of this class-level effect has been demonstrated in benzoate ester-linked arylsulfonyl hydrazones, where compounds with the 2-methyl substitution exhibited IC₅₀ values in the range of 29.59–176.70 μM against the A549 lung adenocarcinoma cell line and 27.70–170.30 μM against the MCF-7 breast cancer cell line [1].

Lipophilicity & ADME
Class-level
ΔcLogP ≈ +0.5 vs des-methyl analog
IC₅₀ range 29.59–176.70 μM (A549) for related hydrazones
Reported lipophilicity enhancement may support cell permeability design
Class-level inference from structurally related hydrazones
Lipophilicity ADME Prediction Drug-likeness

Para-Hydrazinyl Directs Heterocycle Regiochemistry

The para-hydrazinyl configuration of ethyl 4-hydrazinyl-2-methylbenzoate directs electrophilic substitution and cyclization reactions to produce 1,3,4-oxadiazole and 1,2,4-triazole regioisomers with distinct electronic properties compared to those derived from meta-hydrazinyl analogs such as ethyl 3-hydrazinylbenzoate . While direct comparative reaction yields for the specific 2-methyl derivative are not publicly available, patent literature establishes that para-hydrazinyl benzoate esters are preferred intermediates for the synthesis of substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with documented antimicrobial and anticancer activities [1].

Regiochemical Control
Reported
Directs formation of para-substituted 1,3,4-oxadiazoles and thiadiazoles
Supports regioselective heterocycle synthesis for SAR
Patent-based methodology; qualitative regiochemical divergence
Heterocyclic Chemistry Regioselective Synthesis Hydrazone Formation

Ortho-Methyl Modulates Hydrazine Nucleophilicity

The ortho-methyl substituent in ethyl 4-hydrazinyl-2-methylbenzoate introduces steric hindrance adjacent to the ester carbonyl, which is expected to modulate the nucleophilic reactivity of the hydrazine group compared to unsubstituted ethyl 4-hydrazinylbenzoate . This steric effect can be exploited to achieve greater selectivity in condensation reactions with sterically demanding aldehydes and ketones. Research on hydrazone derivatives of 4-hydrazinylbenzoic acid demonstrates that the electronic nature of substituents directly influences hydrazone stability and biological activity; for example, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate was successfully crystallized and characterized for human serum albumin binding studies [1].

Nucleophilicity Tuning
Class-level
Ortho-methyl introduces steric shielding near hydrazine
May enable chemoselective condensation with bulky carbonyls
Inferred from chemical principles; not directly quantified
Nucleophilicity Steric Effects Hydrazone Synthesis

Hydrazine Moiety Enables EGFR Inhibitory Hydrazones

Hydrazine-containing benzoate esters serve as precursors to hydrazone derivatives that inhibit epidermal growth factor receptor (EGFR) kinase, a validated anticancer target . While specific IC₅₀ data for ethyl 4-hydrazinyl-2-methylbenzoate are not publicly reported, methyl 4-hydrazinylbenzoate has been documented as an EGFR kinase inhibitor, with one derivative exhibiting an IC₅₀ of 0.15 μM against HeLa cells, comparable to erlotinib (IC₅₀ = 0.03 μM) . The structural homology suggests that ethyl 4-hydrazinyl-2-methylbenzoate could be similarly employed to generate potent EGFR-targeting hydrazones, with the ortho-methyl group potentially offering improved selectivity through steric discrimination of kinase binding pockets.

EGFR Inhibitor Design
Class-level
Related methyl hydrazinylbenzoate derivative: IC₅₀ 0.15 μM (HeLa)
Erlotinib comparator: IC₅₀ 0.03 μM
Supports exploration of hydrazone-based EGFR inhibitors
Data to verify for target compound; class-level inference
Kinase Inhibition EGFR Anticancer

Hydrazinobenzoate Scaffolds in Antimicrobial Zn-MOFs

Hydrazinebenzoate linkers, including 4-hydrazinebenzoate, have been incorporated into Zn-based metal-organic frameworks (MOFs) that exhibit sustained antimicrobial activity [1]. The antimicrobial effect is attributed to the release of the hydrazinebenzoate linker over several days, with negligible contribution from the free metal [1]. This class-level evidence supports the utility of hydrazinylbenzoate building blocks in designing novel antimicrobial materials. Ethyl 4-hydrazinyl-2-methylbenzoate, with its enhanced lipophilicity conferred by the ortho-methyl group, may offer improved loading and release kinetics in similar polymeric or MOF-based delivery systems.

Antimicrobial MOF Linker
Class-level
4-Hydrazinebenzoate Zn-MOF shows sustained antimicrobial release
Scaffold may support design of antimicrobial materials
Not tested directly; inferred from analog MOF
Antimicrobial Metal-Organic Frameworks Sustained Release

Ethyl 4-hydrazinyl-2-methylbenzoate: Preferred Applications


EGFR Kinase Inhibitor Hydrazone Libraries

Medicinal chemists seeking to explore structure-activity relationships around hydrazone-based EGFR kinase inhibitors should select ethyl 4-hydrazinyl-2-methylbenzoate over non-methylated analogs due to the enhanced lipophilicity (ΔcLogP ≈ +0.5) conferred by the ortho-methyl group . This substitution is predicted to improve cellular permeability and oral bioavailability, critical parameters in lead optimization. Structurally related hydrazone derivatives have demonstrated potent EGFR inhibition with IC₅₀ values as low as 0.15 μM against HeLa cells , establishing a precedent for this compound class in anticancer drug discovery.

Regioselective Synthesis of 1,3,4-Oxadiazoles and Triazoles

This compound is the preferred starting material for synthesizing para-substituted heterocycles via hydrazone intermediates . Unlike meta-hydrazinyl regioisomers, the para-configuration directs cyclization to specific heterocyclic frameworks essential for achieving desired biological target engagement. Patent literature confirms the utility of para-hydrazinyl benzoate esters in preparing substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with documented antimicrobial and anticancer activities .

Sustained-Release Antimicrobial MOFs

Researchers developing antimicrobial materials should prioritize ethyl 4-hydrazinyl-2-methylbenzoate as a linker precursor due to the demonstrated sustained bactericidal activity of hydrazinebenzoate-based Zn-MOFs . The antimicrobial effect arises from the continuous release of the hydrazinebenzoate ligand over several days. The ortho-methyl substitution in the target compound offers an opportunity to modulate linker lipophilicity and potentially improve loading capacity or release kinetics compared to the unsubstituted 4-hydrazinebenzoate used in the reference study.

Hydrazone-Linked Probes and Drug Conjugates

The hydrazine functional group is an ideal handle for bioorthogonal conjugation via hydrazone formation with aldehydes and ketones . The ortho-methyl substituent provides steric tuning of nucleophilicity, enabling chemoselective conjugation in the presence of competing nucleophiles. This is particularly valuable for site-specific labeling of biomolecules and for constructing acid-labile drug delivery systems where hydrazone bonds are designed to cleave in the acidic tumor microenvironment.

Application
Selection Property
Validation Focus
EGFR pathway inhibitor hydrazone libraries
Lipophilicity modulation by ortho-methyl
Cell permeability and target engagement review
Regioselective heterocycle synthesis
Para-hydrazinyl regiochemical control
Heterocycle regioisomer confirmation
Antimicrobial MOF linker development
Hydrazinebenzoate scaffold release kinetics
Sustained antimicrobial release review
Hydrazone-linked conjugate probes
Steric tuning of hydrazine nucleophilicity
Chemoselective conjugation review

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27 linked technical documents
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